molecular formula C16H17NO B2721569 (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one CAS No. 1798408-72-6

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one

Cat. No. B2721569
M. Wt: 239.318
InChI Key: SKDWDBBJAAZGPT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one.

Scientific Research Applications

Muscarinic Acetylcholinergic Receptor Affinity

One study investigated the resolution and evaluation of isomers of an iodine-125-labeled compound closely related to the query compound for its high affinity towards the muscarinic acetylcholinergic receptor (mAChR). The research highlighted the compound's potential for selective imaging of mAChR densities in cerebral and cardiac tissues, underscoring its utility in developing diagnostic radiopharmaceuticals (McPherson et al., 1995).

Analgetic Properties

Another study explored the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes, examining their analgetic and narcotic antagonist activities. This research contributes to understanding the analgesic potential of such compounds, providing insights into their therapeutic applications (Takeda et al., 1977).

Synthetic Applications

The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines was investigated, highlighting the synthetic versatility of such compounds in creating bicyclic structures with potential pharmacological activities. This research points to the utility of these compounds in the synthesis of novel pharmaceuticals with low antimicrobial and hypotensive activity (Gregory et al., 1985).

Radioiodinated Derivatives for Radiopharmaceuticals

Research on the synthesis and evaluation of radioiodinated derivatives of a similar compound for potential radiopharmaceutical applications was conducted. The study focuses on developing new agents for imaging muscarinic receptors, demonstrating the compound's relevance in medical imaging and diagnostics (Rzeszotarski et al., 1984).

Novel Pyrrolam A Analogues

A study on the unique cascade ring-opening/cyclization reaction of azlactones with DBU or DBN to synthesize 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives was reported. This research highlights the compound's role in producing multicyclic semi-alkaloids with antimicrobial activity, indicating its potential in developing new antimicrobial agents (Parhizkar et al., 2017).

properties

IUPAC Name

(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(12-9-13-5-2-1-3-6-13)17-14-7-4-8-15(17)11-10-14/h1-7,9,12,14-15H,8,10-11H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDWDBBJAAZGPT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one

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